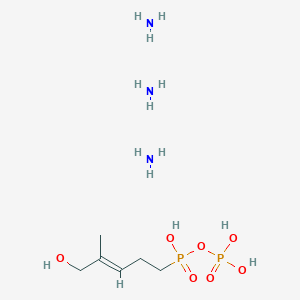
(E)-C-HDMAPP (ammonium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-C-HDMAPP (ammonium) is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by its ammonium ion, which plays a crucial role in its chemical behavior and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-C-HDMAPP (ammonium) involves several steps, starting with the preparation of the precursor compounds. The reaction conditions typically include controlled temperatures, specific pH levels, and the use of catalysts to facilitate the desired chemical transformations. The exact synthetic route may vary depending on the desired purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of (E)-C-HDMAPP (ammonium) is scaled up to meet demand. This involves optimizing the reaction conditions to ensure consistent quality and high yield. Industrial production methods may include continuous flow reactors, which allow for better control over reaction parameters and increased efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(E)-C-HDMAPP (ammonium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can result in the formation of different oxidation states of the compound.
Reduction: This reaction involves the gain of electrons and can lead to the formation of reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and precise pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions may yield lower oxidation state compounds. Substitution reactions can result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
(E)-C-HDMAPP (ammonium) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-C-HDMAPP (ammonium) involves its interaction with specific molecular targets and pathways. The ammonium ion plays a crucial role in these interactions, influencing the compound’s reactivity and behavior. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to (E)-C-HDMAPP (ammonium) include:
- Ammonium chloride
- Ammonium bicarbonate
- Quaternary ammonium salts
Uniqueness
What sets (E)-C-HDMAPP (ammonium) apart from these similar compounds is its unique structure and specific chemical properties. These properties make it particularly suitable for certain applications where other ammonium compounds may not be as effective.
Propiedades
Fórmula molecular |
C6H23N3O7P2 |
|---|---|
Peso molecular |
311.21 g/mol |
Nombre IUPAC |
azane;[(E)-5-hydroxy-4-methylpent-3-enyl]-phosphonooxyphosphinic acid |
InChI |
InChI=1S/C6H14O7P2.3H3N/c1-6(5-7)3-2-4-14(8,9)13-15(10,11)12;;;/h3,7H,2,4-5H2,1H3,(H,8,9)(H2,10,11,12);3*1H3/b6-3+;;; |
Clave InChI |
VLHWKNAWRGFXCI-LESCHLGKSA-N |
SMILES isomérico |
C/C(=C\CCP(=O)(O)OP(=O)(O)O)/CO.N.N.N |
SMILES canónico |
CC(=CCCP(=O)(O)OP(=O)(O)O)CO.N.N.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


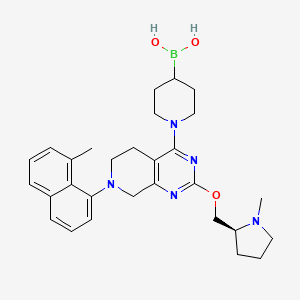
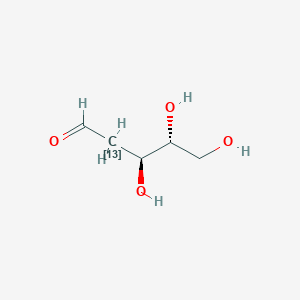
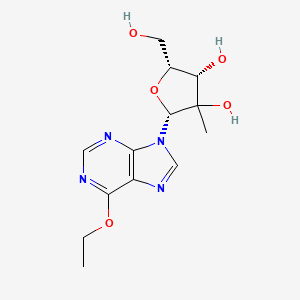




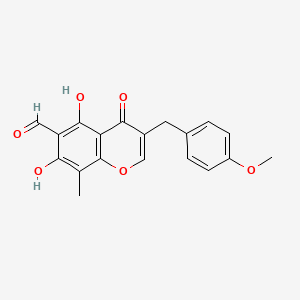
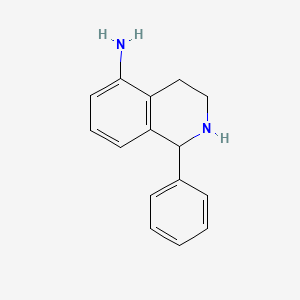
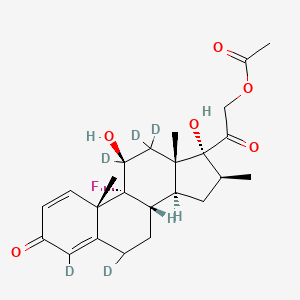
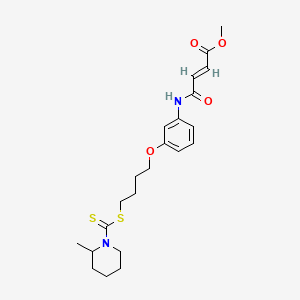
![7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuterio(113C)methoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B12406778.png)
![Tetrasodium;6-amino-5-[[4-[[[4-[(2-amino-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfoanilino]-oxidomethylidene]amino]-2-sulfophenyl]diazenyl]-4-oxidonaphthalene-2-sulfonate](/img/structure/B12406781.png)
![(2S)-8-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12406782.png)
